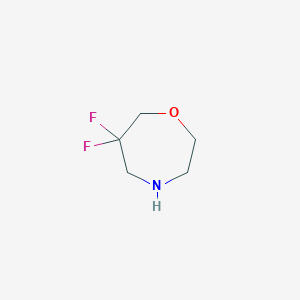

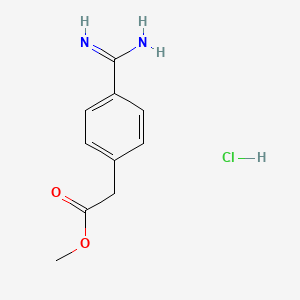

3-溴-4-异丁氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The Suzuki cross-coupling reaction has been utilized for synthesizing bromoaniline derivatives, a process applicable to compounds like 3-Bromo-4-isobutoxyaniline. This involves reactions under specific conditions, often yielding significant results in the context of non-linear optical properties and molecular structures (Rizwan et al., 2021).

Molecular Structure Analysis

- Density Functional Theory (DFT) studies provide insights into the structural characteristics of bromoaniline analogs. These studies can include analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are crucial for understanding the molecular structure of compounds like 3-Bromo-4-isobutoxyaniline (Rizwan et al., 2021).

Chemical Reactions and Properties

- Reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity are calculated for bromoaniline derivatives. These parameters are essential in understanding the chemical reactions and properties of compounds like 3-Bromo-4-isobutoxyaniline (Rizwan et al., 2021).

Physical Properties Analysis

- X-ray diffraction and spectroscopic techniques are often employed to analyze the physical properties of bromoaniline compounds. These methods can provide detailed information on the crystalline structure and physical attributes of compounds like 3-Bromo-4-isobutoxyaniline (Abosadiya et al., 2015).

科学研究应用

晶体结构分析

3-溴-4-异丁氧基苯胺,像其结构类似物一样,在晶体结构研究中发挥着关键作用。例如,4-(4'-碘)苯氧基苯胺,与溴、氯和乙炔衍生物同构,为晶体学中同形异构提供了见解 (Dey & Desiraju, 2004)。

染料和化学品合成

类似于3-溴-4-异丁氧基苯胺的化合物,如4-溴-3-甲氧基苯甲醚,用于合成重要的染料和化学品。例如,它们在生产制造热敏纸中起着作用,其中黑色氟烷染料至关重要 (Xie, Wang, Deng, & Luo, 2020)。

生物催化

在生物催化中,溴苯胺衍生物,如(S)-4-溴-3-羟基丁酸酯,通过酶法过程生产。这些化合物作为合成他汀类化合物的中间体,在制药应用中至关重要 (Asako, Shimizu, & Itoh, 2009)。

光伏器件制造

与3-溴-4-异丁氧基苯胺密切相关的溴苯甲醚用于有机光伏器件。它们控制相分离和相纯度,提高这些器件的性能 (Liu, Huettner, Rong, Sommer, & Friend, 2012)。

抗菌剂合成

溴苯胺衍生物被合成并评估为潜在的抗菌剂。例如,取代苯基氮杂环丙烷在这一领域显示出潜力 (Doraswamy & Ramana, 2013)。

癌症研究

一些溴苯胺衍生物,如螺环异噁唑烷,已被研究其对癌细胞的抗增殖活性。这些研究有助于新型抗癌药物的开发 (Das et al., 2015)。

属性

IUPAC Name |

3-bromo-4-(2-methylpropoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKULKPCOFGZRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isobutoxyaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)](/img/structure/B1148798.png)

![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1148802.png)

![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)